Methyl 2-(aminomethyl)-6-nitrobenzoate
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Overview
Description
Methyl 2-(aminomethyl)-6-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by a nitro group (-NO2) at the 6th position and an aminomethyl group (-CH2NH2) at the 2nd position on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)-6-nitrobenzoate typically involves a multi-step process
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(aminomethyl)-6-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Reduction: Conversion to Methyl 2-(aminomethyl)-6-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 2-(aminomethyl)-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-6-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The aminomethyl group can form hydrogen bonds and participate in various biochemical pathways.
Comparison with Similar Compounds
- Methyl 2-(aminomethyl)-4-nitrobenzoate
- Methyl 2-(aminomethyl)-5-nitrobenzoate
- Methyl 2-(aminomethyl)-3-nitrobenzoate
Comparison: Methyl 2-(aminomethyl)-6-nitrobenzoate is unique due to the position of the nitro group, which influences its reactivity and interaction with other molecules. The position of the nitro group can affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers.
Properties
Molecular Formula |
C9H10N2O4 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-6-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14/h2-4H,5,10H2,1H3 |
InChI Key |
ZDMCOADKBXYKER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CN |
Origin of Product |
United States |
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